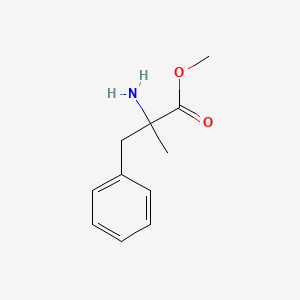![molecular formula C6H12O2 B6205655 rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans CAS No. 2092237-60-8](/img/new.no-structure.jpg)
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is a chiral compound with a cyclobutane ring substituted with a methoxy group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and enzymatic resolution using lipase from Pseudomonas fluorescens . The reaction conditions include maintaining a pH of 7.0 and using phosphate buffer during the enzymatic resolution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale preparation would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-[(1r,3r)-3-methoxycyclopentan-1-amine hydrochloride
- rac-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
Uniqueness
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with cyclopentane rings. This uniqueness makes it valuable in specific applications where the cyclobutane ring’s rigidity and reactivity are advantageous .
Eigenschaften
CAS-Nummer |
2092237-60-8 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



